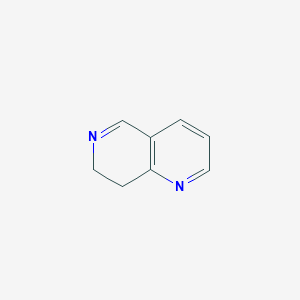

7,8-Dihydro-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

7,8-dihydro-1,6-naphthyridine |

InChI |

InChI=1S/C8H8N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,6H,3,5H2 |

InChI Key |

YBGJHZGRVXCQHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis of 7,8-Dihydro-1,6-Naphthyridine Scaffolds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Value of the Dihydro-Scaffold

The 1,6-naphthyridine moiety is a privileged bioisostere of quinoline and isoquinoline, widely utilized in kinase inhibitors (e.g., P38 MAP kinase), anti-infectives, and neurological agents. While the fully aromatic 1,6-naphthyridine and the saturated 5,6,7,8-tetrahydro-1,6-naphthyridine are common, the 7,8-dihydro-1,6-naphthyridine oxidation state represents a unique and challenging chemical space.

This specific dihydro-scaffold often serves as a critical, high-reactivity intermediate for enantioselective synthesis (e.g., the synthesis of RORγt inverse agonist TAK-828F) or as a stable pharmacophore in PDE4 inhibitors (often as the 5(6H)-one tautomer).

This guide details two high-fidelity synthetic pathways:

-

The Vinyl-Acyl Cyclization (Atom-Economical Route): A modern, ammonia-mediated cyclization yielding the 7,8-dihydro core directly.[1]

-

The Enaminone Condensation: A robust method for accessing the 7,8-dihydro-1,6-naphthyridin-5(6H)-one system.

Pathway A: Ammonia-Mediated Cyclization of 2-Vinyl-3-Acylpyridine

Origin: Developed by Takeda Pharmaceutical Company (2020) for the synthesis of TAK-828F. Mechanism: Nucleophilic attack of ammonia on the acyl group followed by intramolecular Michael addition (or electrocyclization) onto the vinyl group.

Strategic Advantage

Unlike traditional Pictet-Spengler cyclizations, which often require harsh acidic conditions and struggle with enantiocontrol on unactivated pyridine rings, this route constructs the B-ring (the piperidine ring) de novo under basic conditions. It is highly atom-economical and scalable.

Reaction Scheme Visualization

The following diagram illustrates the transformation from the vinyl-pyridine precursor to the 7,8-dihydro-1,6-naphthyridine core.

Caption: Atom-economical cyclization of 2-vinyl-3-acylpyridine mediated by ammonia pressure.

Detailed Experimental Protocol

Target Molecule: 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide Scale: Gram-scale (Process Chemistry Level)

Reagents & Equipment:

-

Substrate: 2-Methoxy-3-(2-methoxyvinyl)isonicotinamide (or equivalent 2-vinyl-3-acylpyridine precursor).

-

Reagent: Anhydrous Ammonia (NH3) gas.

-

Vessel: 120 mL Autoclave (pressure-rated stainless steel).

-

Additive: BHT (Butylated hydroxytoluene) as a radical scavenger/stabilizer.

Step-by-Step Methodology:

-

Charge: Load the autoclave with the vinyl-pyridine precursor (2.0 g, ~9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).

-

Pressurize: Seal the vessel and introduce NH3 gas until the internal pressure reaches 0.30 MPa at room temperature.

-

Initial Stir: Stir at room temperature for 2 hours to allow initial ammonia saturation and imine formation.

-

Cyclization: Heat the vessel to 60 °C (bath temperature).

-

Observation: Pressure will rise (typically to ~0.65 MPa).

-

Duration: Maintain heating for 6 hours.

-

-

Work-up: Cool the reaction to room temperature. Vent the excess ammonia carefully into a scrubber.

-

Isolation: Concentrate the methanolic solution using a rotary evaporator.

-

Purification Note: The crude material is often pure enough (>90%) for subsequent steps (e.g., asymmetric hydrogenation). If necessary, recrystallize from 2-propanol.

-

Validation Metrics:

-

Expected Yield: ~79-85% (HPLC assay yield).

-

Key NMR Signal: Look for the disappearance of the vinylic protons and the appearance of the methylene signals in the newly formed dihydropyridine ring.

Pathway B: The Enaminone-Nicotinoyl Condensation

Target: 7,8-dihydro-1,6-naphthyridin-5(6H)-ones Context: This pathway is preferred when the target requires a ketone functionality at the C5 position, common in PDE4 inhibitors.

Mechanistic Logic

This route utilizes the reactivity of 2-chloronicotinoyl chlorides towards enaminones.[3] It proceeds via an N-acylation followed by an intramolecular nucleophilic aromatic substitution (SNAr) or base-mediated cyclization.

Comparative Data: Pathway A vs. Pathway B

| Feature | Pathway A (Vinyl-Acyl) | Pathway B (Enaminone) |

| Final Oxidation State | 7,8-Dihydro (Imine/Enamine character) | 7,8-Dihydro-5-one (Amide character) |

| Key Reagent | Ammonia (Gas/Pressure) | 2-Chloronicotinoyl Chloride |

| Conditions | Autoclave / 60°C | Base-mediated / Reflux |

| Atom Economy | High (Water is the only byproduct) | Moderate (HCl loss) |

| Primary Application | Precursor to chiral tetrahydro-naphthyridines | PDE4 Inhibitors / Kinase Scaffolds |

Workflow Visualization

Caption: Synthesis of the 5-oxo derivative via condensation of nicotinoyl chloride and enamines.

Critical Quality Attributes (CQA) & Troubleshooting

Stability of the 7,8-Dihydro System

The 7,8-dihydro-1,6-naphthyridine core contains a C=N bond (or vinylogous amide in the 5-one case) within the fused ring.

-

Oxidation Risk: These compounds are susceptible to aromatization to the fully aromatic 1,6-naphthyridine upon exposure to air or oxidants (e.g., DDQ, MnO2).

-

Mitigation: Store under Argon/Nitrogen at -20°C.

-

-

Hydrolysis: The imine functionality in Pathway A products can hydrolyze back to the ketone/aldehyde if exposed to aqueous acid.

-

Mitigation: Perform work-ups in basic or neutral buffered conditions.

-

Regioselectivity Check

In Pathway B, ensure the enaminone cyclizes at the nitrogen of the pyridine rather than the carbon, although the use of 2-chloronicotinoyl chloride directs the reaction specifically via the nitrogen acylation first.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: Journal of Organic Chemistry (ACS Publications) / Takeda Pharmaceutical Company URL:[Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: Molecules (MDPI) / PMC URL:[Link]

-

New 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives as PDE4 inhibitors Source: European Patent Office (EP 2380890 A1) URL:[Link]

Sources

Technical Deep Dive: The 7,8-Dihydro-1,6-Naphthyridine Core

Executive Summary: The "Privileged" Scaffold

The 7,8-dihydro-1,6-naphthyridine core (specifically the 5(6H)-one tautomer) represents a high-value pharmacophore in modern drug discovery. Unlike its fully aromatic parent (1,6-naphthyridine), the 7,8-dihydro variant offers a unique blend of structural rigidity and functional plasticity. It serves as a critical bioisostere for quinolinones and isoquinolinones, offering distinct solubility profiles and hydrogen-bonding vectors that reduce lipophilicity while maintaining ligand efficiency.

This scaffold has demonstrated validated biological activity across three major therapeutic axes:

-

Virology: Allosteric inhibition of HIV-1 Integrase (binding to the LEDGF/p75 site).

-

Immunology: Selective inhibition of Phosphodiesterase 4 (PDE4) for COPD and asthma.

-

Oncology: Kinase inhibition (e.g., FGFR, c-Met) and RORγt inverse agonism.

This guide analyzes the structural causality of its bioactivity, provides a self-validating synthesis protocol, and details a standard biochemical assay for evaluating its efficacy.

Structural Analysis & Physicochemical Properties[1][2]

The Core Architecture

The 7,8-dihydro-1,6-naphthyridine system consists of a pyridine ring fused to a partially saturated lactam ring. The most medicinal relevant form is 7,8-dihydro-1,6-naphthyridin-5(6H)-one .

-

Numbering System: The nitrogen atoms are located at positions 1 and 6. The "7,8-dihydro" designation indicates saturation at the C7 and C8 positions, while the "5(6H)-one" indicates a carbonyl at C5 and a protonated nitrogen at N6 (lactam form).

-

Electronic Features:

-

N1 (Pyridine Nitrogen): Acts as a weak hydrogen bond acceptor (HBA). Crucial for interaction with hinge regions in kinases or metal coordination in metalloenzymes.

-

N6-H (Lactam Nitrogen): Acts as a hydrogen bond donor (HBD).

-

C5=O (Carbonyl): A strong HBA, often oriented to interact with backbone amides in target proteins.

-

Tautomerism and Basicity

Unlike the fully aromatic 1,6-naphthyridine (pKa ~ 3.8), the 7,8-dihydro-5-one derivative exists predominantly in the lactam form due to amide resonance stabilization. This reduces the basicity of N6 significantly, making N1 the primary site for protonation under physiological conditions. This "masked" polarity allows for better membrane permeability compared to fully basic bicyclic amines.

Synthetic Strategies

The construction of the 7,8-dihydro-1,6-naphthyridine core generally follows two strategies: Cyclization of Nicotinic Acid Derivatives (Strategy A) or Partial Reduction (Strategy B). Strategy A is preferred for its regiocontrol.

Visualization: Retrosynthetic Analysis

The following diagram outlines the logical disconnection for the 5(6H)-one scaffold.

Figure 1: Retrosynthetic analysis showing the convergent assembly of the core from 2-chloronicotinic acid.

Experimental Protocol: Synthesis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Objective: To synthesize a functionalized core suitable for SAR exploration (e.g., PDE4 inhibition). Reference: Adapted from methodologies described in J. Med. Chem. and European Patent EP2380890 12.[3]

Reagents & Equipment[3][4][5][6]

-

Starting Material: 2-Chloronicotinoyl chloride (freshly prepared).

-

Amine Component: 3-amino-propanoate or substituted enaminone.

-

Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

-

Solvent: Anhydrous THF or DMF.

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Dissolve 2-chloronicotinic acid (1.0 eq) in thionyl chloride (SOCl2, 5.0 eq).

-

Reflux at 80°C for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess SOCl2. Azeotrope with toluene (2x) to ensure dryness. Critical: Residual acid will quench the subsequent coupling.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

-

Cool to 0°C. Add triethylamine (Et3N, 2.5 eq) followed by the amine partner (e.g., ethyl 3-aminopropanoate, 1.1 eq) dropwise.

-

Stir at room temperature (RT) for 4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). Product should appear as a new spot; starting material (acid chloride) should disappear.

-

-

Cyclization (The Critical Step):

-

Dissolve the intermediate amide (1.0 eq) in anhydrous THF (0.1 M).

-

Cool to -78°C (if using LDA) or 0°C (if using KOtBu).

-

Add KOtBu (1.5 eq) portion-wise. The solution often turns deep red/orange due to anion formation.

-

Allow to warm to RT and stir for 12 hours. The intramolecular S_NAr displacement of the 2-chloro group by the amide nitrogen (or enolate carbon depending on substrate) forms the ring.

-

Quench: Pour into saturated NH4Cl solution.

-

Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient 0-10%).

-

Yield Expectation: 60-80%.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of acid chloride | Ensure strictly anhydrous conditions; use fresh SOCl2. |

| Incomplete Cyclization | Base too weak or temp too low | Switch to NaH in DMF; heat to 60°C if necessary. |

| Side Products | O-alkylation vs N-alkylation | Control temperature strictly during base addition. |

Biological Validation: PDE4 Inhibition Assay[7]

Objective: Quantify the potency of the synthesized core against Phosphodiesterase 4 (PDE4), a standard target for this scaffold. Method: Two-step enzymatic reaction using Malachite Green detection.[4]

Mechanism of Action

PDE4 hydrolyzes cAMP to 5'-AMP.[4] Inhibition of PDE4 leads to elevated intracellular cAMP, downregulating inflammatory cytokines (TNF-α).

Figure 2: PDE4 signaling pathway and inhibition node.

Detailed Protocol

Reference: Adapted from BenchChem PDE4 Activity Assay 4.

-

Buffer Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

-

Substrate: 100 µM cAMP solution.

-

Enzyme: Recombinant human PDE4B or PDE4D (diluted to 0.5 U/well).

-

-

Reaction Setup (96-well plate):

-

Test Well: 10 µL Test Compound (in DMSO) + 40 µL PDE4 Enzyme.

-

Positive Control: 10 µL DMSO + 40 µL PDE4 Enzyme (Max Activity).

-

Negative Control: 10 µL DMSO + 40 µL Assay Buffer (No Enzyme).

-

Pre-incubation:[3] Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

-

Initiation:

-

Add 50 µL of cAMP substrate to all wells.

-

Incubate at 37°C for 30 minutes.

-

-

Termination & Detection:

-

Add 50 µL of Biomol Green reagent (Malachite Green formulation). This reagent complexes with free phosphate generated by the subsequent action of 5'-nucleotidase (often coupled or added in a second step if using a specific kit, or detecting AMP directly via antibody in HTRF formats).

-

Note on Colorimetric vs HTRF: For high-throughput, HTRF (Homogeneous Time-Resolved Fluorescence) is preferred. For bench-top validation, the colorimetric phosphate assay (using a coupled nucleotidase step to convert AMP -> Adenosine + Pi) is robust.

-

Standard Colorimetric Step: Add 5'-nucleotidase (10 U) for 10 mins at 37°C before adding Malachite Green if the kit requires it.

-

Incubate Malachite Green for 20 mins at RT.

-

-

Readout:

-

Measure Absorbance at 620 nm .

-

Calculation: % Inhibition = 100 - [(OD_test - OD_neg) / (OD_pos - OD_neg) * 100].

-

References

-

European Patent Office. (2010). New 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives as PDE4 inhibitors. EP 2380890 A1. 1

-

ResearchGate. (2025). Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones.2[3][5][6][7]

-

BenchChem. (2025).[4][6] The Role of Phosphodiesterase 4 (PDE4) in Cyclic AMP Signaling Pathways: An In-depth Technical Guide.4[3][5][7]

-

ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.8[5][7]

-

NIH. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.9[5][7]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Comprehensive Spectroscopic Guide: 7,8-Dihydro-1,6-naphthyridine Scaffolds

Executive Summary & Structural Context

7,8-Dihydro-1,6-naphthyridine represents a critical partially saturated heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK5, ROR

Critical Stability Note: Researchers must recognize that the unsubstituted "7,8-dihydro-1,6-naphthyridine" (Structure B below) is electronically distinct from the fully aromatic 1,6-naphthyridine (A ) and the fully saturated 5,6,7,8-tetrahydro-1,6-naphthyridine (C ). The 7,8-dihydro core is most frequently isolated and characterized as its thermodynamically stable lactam tautomer (7,8-dihydro-1,6-naphthyridin-5(6H)-one, D ) or as a substituted intermediate.

This guide provides spectroscopic data for the core scaffold, emphasizing the stable 5-oxo (lactam) and tetrahydro forms which serve as the primary reference standards in drug discovery.

Structural Evolution & Nomenclature

-

B: 7,8-Dihydro-1,6-naphthyridine (Cyclic Imine/Enamine - Transient/Reactive)

-

C: 5,6,7,8-Tetrahydro-1,6-naphthyridine (Secondary Amine - Stable)

-

D: 7,8-Dihydro-1,6-naphthyridin-5(6H)-one (Lactam - Stable Building Block)

Caption: Structural relationship between the aromatic parent and its reduced derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

Comparative H NMR Data

The transition from aromatic to dihydro/tetrahydro systems is marked by the disappearance of downfield aromatic signals (7.0–9.5 ppm) and the emergence of aliphatic multiplets (2.0–4.5 ppm).

Table 1: Diagnostic

| Position | 1,6-Naphthyridine (Aromatic) | 5,6,7,8-Tetrahydro-1,6-naphthyridine | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one |

| H-2 | 9.28 (s) | ~8.40 (d) | 8.70 (d, J=4.5 Hz) |

| H-3 | 7.53 (dd) | ~7.10 (dd) | 7.35 (dd) |

| H-4 | 8.28 (d) | ~7.40 (d) | 8.20 (d) |

| H-5 | 9.10 (s) | 3.90 (s, CH | C=O (Quaternary) |

| H-6 | N (Aromatic) | NH (Broad, ~2.0-4.0) | NH (Lactam, ~10.5-11.0) |

| H-7 | 8.76 (d) | 3.10 (t, CH | 3.45 (m, CH |

| H-8 | 7.93 (dd) | 3.05 (t, CH | 3.00 (t, CH |

Key Diagnostic Features:

-

Lactam NH: In the 5-oxo derivative (D), look for a broad singlet downfield at 10.5–11.5 ppm (solvent dependent, typically DMSO-

). -

Aliphatic Region: The 7,8-dihydro protons appear as triplets or multiplets between 2.9–3.5 ppm . In the tetrahydro form, the C5-H

singlet at ~3.9 ppm is characteristic of a benzylic-like methylene adjacent to the pyridine ring.

C NMR Signatures

-

Carbonyl (C5=O): The most distinct feature of the 7,8-dihydro-5-oxo scaffold is the carbonyl signal at 160–165 ppm .

-

Pyridine Ring Carbons: C2, C3, C4, and C8a remain in the aromatic region (120–155 ppm ).

-

Saturated Carbons: C7 and C8 shift dramatically upfield to 20–45 ppm .

Mass Spectrometry (MS) Characterization[4][6][7][8][9]

Ionization & Molecular Ion

-

Method: Electrospray Ionization (ESI) in Positive Mode (+ve) is the standard.

-

Molecular Ion (

):-

7,8-Dihydro-1,6-naphthyridin-5(6H)-one: m/z 149.07 (Calc. for C

H -

5,6,7,8-Tetrahydro-1,6-naphthyridine: m/z 135.12 (Calc. for C

H

-

Fragmentation Pathways (MS/MS)

Fragmentation is driven by the stability of the pyridine ring. The saturated ring (Ring B) typically cleaves first.

Common Fragments:

-

Loss of CO (28 Da): Specific to the lactam (5-oxo) derivatives.

-

Loss of HCN (27 Da): Characteristic of the pyridine ring fragmentation.[4]

-

Retro-Diels-Alder (RDA): Tetrahydro derivatives often undergo RDA-type cleavage of the saturated ring.

Caption: Proposed ESI-MS/MS fragmentation pathway for 7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Infrared (IR) Spectroscopy[5][10]

IR is particularly useful for distinguishing the lactam form from the amine form.

| Functional Group | Wavenumber (cm | Assignment |

| N-H Stretch | 3100 – 3400 | Broad band. Indicates secondary amine (tetrahydro) or amide (lactam). |

| C=O Stretch | 1640 – 1690 | Strong. Diagnostic for 7,8-dihydro-1,6-naphthyridin-5(6H)-one (Amide I). |

| C=N / C=C | 1580 – 1620 | Pyridine ring skeletal vibrations. |

| C-H (sp | 2850 – 2950 | Methylene (-CH |

Experimental Protocols

Protocol: NMR Sample Preparation

-

Solvent Choice: Use DMSO-

for lactam derivatives due to poor solubility in CDCl -

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Reference: TMS (

0.00) or residual solvent peak (DMSO:

Protocol: LC-MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5–10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

References

-

Synthesis and Characterization of Tetrahydro-1,6-naphthyridines

-

Lactam Derivative Data (7,8-dihydro-1,6-naphthyridin-5(6H)-one)

-

Source: Fluorochem Product Data & Safety Sheet (CAS 155058-02-9).[7]

-

-

General Naphthyridine NMR Data

-

Source: ChemicalBook 1,6-Naphthyridine NMR Spectrum.[8]

-

-

Mass Spectrometry of Naphthyridines

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

The 7,8-Dihydro-1,6-naphthyridine Scaffold in Medicinal Chemistry: Structural Dynamics, SAR, and Synthetic Workflows

Abstract: As the demand for highly selective, metabolically stable pharmacophores intensifies, the 1,6-naphthyridine core—and specifically its partially saturated 7,8-dihydro and 5,6,7,8-tetrahydro derivatives—has emerged as a privileged scaffold in modern drug discovery[1]. From modulating central nervous system (CNS) receptors to inhibiting critical oncogenic kinases, this bicyclic system offers unique hydrogen-bonding vectors, tunable basicity, and rigid conformational geometry. This whitepaper provides an in-depth technical analysis of the 7,8-dihydro-1,6-naphthyridine moiety, exploring its structure-activity relationships (SAR), mechanistic pathways, and state-of-the-art enantioselective synthetic protocols.

Pharmacophore Profiling: Why 7,8-Dihydro-1,6-naphthyridine?

The 1,6-naphthyridine ring system consists of two fused pyridine rings. While fully aromatic naphthyridines are well-documented, the partial saturation found in 7,8-dihydro-1,6-naphthyridine and 5,6,7,8-tetrahydro-1,6-naphthyridine analogs introduces an sp3-hybridized structural complexity that is highly prized in contemporary medicinal chemistry.

Conformational Rigidity and Vector Alignment

The saturation of the 7,8-position breaks the planar aromaticity of the parent naphthyridine, introducing a distinct three-dimensional geometry. This partial sp3 character improves solubility and decreases the likelihood of off-target intercalation with DNA—a common liability of planar, fully aromatic heterocycles. Furthermore, the positioning of the nitrogen atoms (N1 and N6) provides precise bidentate or bridging hydrogen-bond acceptor/donor capabilities within deep protein binding pockets.

Overcoming Metabolic Liabilities

A recurring challenge with nitrogenous heterocycles is rapid metabolism via aldehyde oxidase (AO) or cytochrome P450 enzymes. In the development of dual CDK8/19 inhibitors, researchers observed that while the 1,6-naphthyridine scaffold provided excellent target affinity, it suffered from rapid AO-mediated metabolism[2].

-

The Causality of SAR: By introducing an amino substituent at the C5 position of the 1,6-naphthyridine scaffold, steric hindrance and electronic deactivation successfully abrogated aldehyde oxidase-mediated oxidation, drastically improving the in vivo half-life without compromising kinase affinity[2].

Key Therapeutic Applications

The versatility of the 7,8-dihydro-1,6-naphthyridine core is demonstrated by its integration into multiple distinct therapeutic pipelines.

Neuropharmacology: D3/D2 Receptor Modulators

In the treatment of psychostimulant use disorders and schizophrenia, achieving high selectivity for the Dopamine D3 receptor (D3R) over the D2 receptor (D2R) is notoriously difficult due to their high sequence homology. Cariprazine analogs utilizing a 5,6,7,8-tetrahydro-1,6-naphthyridine moiety as a secondary pharmacophore have demonstrated breakthrough selectivity[3].

-

Mechanistic Insight: Replacing the N,N-dimethylamino group of cariprazine with a tetrahydro-1,6-naphthyridine ring retained high D3R affinity (

= 0.31–0.66 nM) while amplifying D2R selectivity up to 44-fold. The bulky, rigid bicyclic system optimally occupies the secondary binding pocket of D3R, which is subtly distinct from D2R[3].

Mechanism of Dopamine D3 Receptor modulation by 7,8-dihydro-1,6-naphthyridine analogs.

Immunology: RORγt Inverse Agonists

The development of TAK-828F, a potent Retinoid-Related Orphan Receptor

Oncology: CDK8/19 Kinase Inhibition

Cyclin-dependent kinases 8 and 19 (CDK8/19) are critical regulators of WNT signaling, a pathway frequently mutated in colorectal cancers. 2,8-Disubstituted-1,6-naphthyridines bind directly in the ATP binding site. X-ray crystallography reveals that the naphthyridine N-6 nitrogen interacts directly with the backbone NH of the hinge residue Ala100, anchoring the molecule, while the partial saturation allows the rest of the molecule to project into the solvent-exposed region[2].

Quantitative Data & SAR Summary

The following table synthesizes the quantitative pharmacological data for key 1,6-naphthyridine and 7,8-dihydro-1,6-naphthyridine derivatives across different targets:

| Compound Class / Scaffold | Primary Target | Therapeutic Application | Key Quantitative Data / SAR Insight | Ref |

| Cariprazine Analogs (e.g., 9b) | Dopamine D3R / D2R | Psychostimulant Use Disorders | [3] | |

| 2,8-Disubstituted-1,6-naphthyridines | CDK8 / CDK19 | Oncology (WNT signaling) | High affinity; C5-amino addition required to halt aldehyde oxidase metabolism. | [2] |

| TAK-828F Precursors | ROR | Autoimmune Diseases | Achieves >99% ee via Ru-catalyzed transfer hydrogenation. | [4] |

| 2-Alkyl-10-chloro-THB[b][1,6]naphthyridines | MAO-B | Alzheimer's Disease | [5] | |

| 7,8-Dihydro-5H-1,6-naphthyridines | mAChR M4 | Neurological Disorders | Acts as a Positive Allosteric Modulator (PAM) at the M4 receptor. | [6] |

Synthetic Methodologies: State-of-the-Art Enantioselective Workflows

Synthesizing highly substituted, chiral 7,8-dihydro-1,6-naphthyridines historically required tedious chromatographic resolutions. However, recent process chemistry breakthroughs have established atom-economical, chromatography-free routes suitable for large-scale manufacturing[4].

The critical step in generating the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core for TAK-828F is a Ruthenium-catalyzed enantioselective transfer hydrogenation .

Enantioselective synthetic workflow for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol details the conversion of 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide to the chiral (R)-enantiomer, a self-validating system that utilizes continuous

Reagents Required:

-

2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (Substrate)

-

Ammonium formate (Hydrogen source)

-

Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (Chiral Catalyst)

-

Acetonitrile (

, Solvent) -

1 M aqueous citric acid & Toluene (for workup)

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: Charge a 100 mL four-neck round-bottom flask with 2.0 g (9.8 mmol) of the 7,8-dihydro-1,6-naphthyridine substrate.

-

Addition of the Hydrogen Donor: Add 1.8 g (29.2 mmol, ~3 equivalents) of ammonium formate. Note: Ammonium formate is chosen over

gas to allow for milder conditions and higher enantioselectivity. -

Catalyst Introduction: Add 58.7 mg (0.098 mmol, 1 mol%) of the Ru(II) chiral catalyst.

-

Solvent Addition: Suspend the mixture in 50 mL of dry acetonitrile.

-

Reaction Execution: Stir the mixture at 35 °C for 24 hours. Critical Step: Maintain a continuous

sweep through the headspace of the flask. Causality: The transfer hydrogenation generates -

Quenching and Phase Separation: Cool the reaction to room temperature. Add 24 mL of 1 M aqueous citric acid to quench the reaction and protonate basic impurities, followed by 12 mL of toluene.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with 12 mL of 1 M aqueous citric acid.

-

Isolation: The product, (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate, is isolated from the organic phase with high enantiomeric excess (>99% ee) without the need for column chromatography[4].

Conclusion

The 7,8-dihydro-1,6-naphthyridine and its fully saturated analogs represent a masterclass in modern pharmacophore design. By bridging the gap between the rigid, predictable binding of aromatic heterocycles and the highly soluble, three-dimensional space-filling properties of aliphatic rings, this scaffold solves critical issues in both target selectivity (e.g., D3R vs D2R) and metabolic stability (e.g., evading aldehyde oxidase). Supported by scalable, enantioselective synthetic routes, the 1,6-naphthyridine core will undoubtedly remain a cornerstone in the development of next-generation CNS, oncology, and immunology therapeutics.

References

- Mallu Lavanya, Chong Lin, Jincheng Mao, Jinzhou Zhao. "Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones, 1,8-naphthyridin-2(1H)-ones and pyrido[2,3-d]pyrimidinones as c-Src inhibitors." ResearchGate.

- ACS Medicinal Chemistry Letters. "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." PMC (NIH).

- Takahiro Konishi, Mitsuhisa Yamano, et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." ACS Publications.

- "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders." PMC (NIH).

- "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors." PMC (NIH).

- "WO2023064585A1 - Dérivés de 7,8-dihydro-5h-1,6-naphtyridine en tant que modulateurs allostériques positifs du récepteur muscarinique de l'acétylcholine m4." Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023064585A1 - Dérivés de 7,8-dihydro-5h-1,6-naphtyridine en tant que modulateurs allostériques positifs du récepteur muscarinique de l'acétylcholine m4 pour le traitement de troubles neurologiques et psychiatriques - Google Patents [patents.google.com]

"7,8-Dihydro-1,6-naphthyridine" as a building block for complex molecules

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The 7,8-dihydro-1,6-naphthyridine scaffold represents a critical "Goldilocks" zone in heterocyclic chemistry. It bridges the structural gap between the flat, intercalating nature of fully aromatic 1,6-naphthyridines and the flexible, three-dimensional character of 5,6,7,8-tetrahydro-1,6-naphthyridines.

For drug developers, this core offers a unique "Pivot Point" : it is stable enough to serve as a primary pharmacophore (often as the lactam 5(6H)-one) yet reactive enough to function as a divergent intermediate. This guide details the synthesis, reactivity, and application of this building block, focusing on its utility in designing inhibitors for PDE4, RORγt, and various kinases.

Part 1: The Core Architecture

Structural Dynamics & Tautomerism

The 7,8-dihydro-1,6-naphthyridine core is most commonly encountered and utilized in its oxidized lactam form: 7,8-dihydro-1,6-naphthyridin-5(6H)-one . This stability preference is driven by the preservation of aromaticity in the pyridine ring while relieving ring strain in the adjacent piperidinone-like ring.

-

Lactam-Lactim Tautomerism: While the lactam (A) is the dominant species in solution and solid state, the lactim (B) tautomer is the gateway to C5-functionalization (e.g., chlorination or triflylation).

-

Basicity: The N1 nitrogen remains pyridinic (sp², basic), while N6 is amidic (sp²-like, non-basic). This differential basicity allows for selective protonation and metal coordination at N1 without protecting N6.

Physicochemical Profile

-

Lipophilicity (LogP): ~1.1 (for the methyl-substituted lactam). This is significantly lower than the fully aromatic naphthyridine, improving water solubility.

-

H-Bonding: N1 acts as an H-bond acceptor; N6-H acts as an H-bond donor (in the lactam form).

-

Metabolic Stability: The C7 and C8 methylene groups are potential sites for oxidative metabolism (hydroxylation), often requiring gem-dimethyl blocking or fluorine substitution in late-stage optimization.

Part 2: Strategic Synthesis

The synthesis of this core has evolved from low-yielding Skraup-type reactions to high-precision metal-catalyzed cyclizations. We present two dominant strategies.

Strategy A: The Enaminone-Nicotinate Condensation (Scale-Up Preferred)

This route is preferred for generating the 5(6H)-one core on a multi-gram scale. It relies on the condensation of methyl 2-chloronicotinate with enaminones or allylamines, followed by cyclization.

Mechanism:

-

Nucleophilic Substitution (SNAr): The amine of the enaminone displaces the C2-chloride on the nicotinate.

-

Cyclization: Base-mediated intramolecular acylation closes the ring.

Strategy B: The Vinyl-Pyridine/Ammonia Cascade (Atom Economy)

Developed by Takeda for the synthesis of RORγt inverse agonists (e.g., TAK-828F), this route is remarkable for its efficiency. It constructs the dihydropyridine ring directly from a vinyl pyridine precursor using ammonia.

Key Advantage: It avoids the use of pre-formed piperidones and allows for the introduction of chirality immediately following the ring closure via asymmetric transfer hydrogenation.

Figure 1: Convergent synthetic pathways to the 7,8-dihydro-1,6-naphthyridin-5(6H)-one core.

Part 3: Functionalization & The "Pivot"

The 7,8-dihydro-5(6H)-one is not just a final product; it is a divergent intermediate.

The Aromatization Pivot (Oxidation)

To access fully aromatic 1,6-naphthyridines (common in kinase inhibitors), the lactam is activated and then aromatized.

-

Activation: Treatment with POCl3 or Tf2O yields the 5-chloro or 5-triflate intermediate.

-

Aromatization: Elimination or oxidation of the C7-C8 bond often occurs spontaneously under basic conditions during cross-coupling, or can be forced using DDQ.

The Tetrahydro Pivot (Reduction)

For targets requiring 3D complexity (e.g., GPCRs, Nuclear Receptors), the C5-C6 double bond (in the tautomeric form) or the carbonyl is reduced.

-

Asymmetric Transfer Hydrogenation (ATH): Using Ru-catalysts (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]), the imine intermediate can be reduced with high enantioselectivity (>95% ee) to yield chiral 5,6,7,8-tetrahydro-1,6-naphthyridines.

Reactivity Map

Figure 2: Divergent reactivity profile of the dihydro-lactam core.

Part 4: Experimental Protocols

Synthesis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one (Route A)

Based on modification of enaminone cyclization strategies.

Reagents:

-

Methyl 2-chloronicotinate (1.0 equiv)

-

Allylamine (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (2.5 equiv)

-

DMF (anhydrous)

Protocol:

-

SNAr Step: Dissolve methyl 2-chloronicotinate (10 mmol) in DMF (20 mL). Add allylamine (12 mmol) and K2CO3 (15 mmol). Heat to 80°C for 4 hours. Monitor by TLC for disappearance of starting material.

-

Workup 1: Dilute with water, extract with EtOAc, dry (Na2SO4), and concentrate to yield the intermediate methyl 2-(allylamino)nicotinate.

-

Cyclization Step: Dissolve the intermediate in dry DMF. Add KOtBu (25 mmol) portion-wise at 0°C.

-

Heck-Type Closure: Heat the mixture to 100°C. (Note: For direct 7,8-dihydro formation without external Pd, this often proceeds via base-mediated condensation if an enolate precursor is used; for allylamine, a Pd(OAc)2 (5 mol%) catalyst is recommended to effect the oxidative cyclization/isomerization).

-

Alternative (Enaminone): If using 3-amino-cyclohexenone precursors, the KOtBu cyclization directly yields the fused system.

Synthesis of 5-Chloro-7,8-dihydro-1,6-naphthyridine (Activation)

Protocol:

-

Suspend 7,8-dihydro-1,6-naphthyridin-5(6H)-one (1.0 g) in POCl3 (5 mL).

-

Heat to reflux (105°C) for 2 hours. The suspension will clear as the lactim-chloride forms.

-

Critical Step: Evaporate excess POCl3 under vacuum before quenching.

-

Quench residue carefully with ice-water/NaHCO3. Extract immediately with DCM (the chloro-imine is sensitive to hydrolysis).

Part 5: Case Studies in Drug Discovery

RORγt Inverse Agonists (Autoimmune Disease)

Molecule: TAK-828F (Takeda) Role of Scaffold: The 5,6,7,8-tetrahydro-1,6-naphthyridine core serves as a chiral scaffold that orients an indane moiety and a carboxamide into the RORγt ligand-binding domain. Synthesis Highlight: Takeda utilized the Route B (Vinyl-Pyridine) strategy to access the dihydro-intermediate, followed by Ru-catalyzed asymmetric transfer hydrogenation to set the C5-chiral center with 94% ee.

PDE4 Inhibitors (Inflammation)

Role of Scaffold: The 7,8-dihydro-1,6-naphthyridin-5(6H)-one core mimics the dialkoxyphenyl ring of Rolipram but provides a novel H-bond acceptor/donor profile (N1/N6) that improves selectivity against the emetic PDE4 subtypes. Key SAR: Substitution at N6 (e.g., small alkyls) modulates metabolic stability, while C8-gem-dimethylation prevents rapid oxidative clearance.

c-Met Kinase Inhibitors (Oncology)

Role of Scaffold: Fully aromatized 1,6-naphthyridines, derived from the dihydro-precursors, act as ATP-competitive inhibitors. The N1 nitrogen typically interacts with the hinge region of the kinase (Met1160).

References

-

Takeda Pharmaceutical Company. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry, 2020. Link

-

Bedard, J., et al. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives. Antimicrobial Agents and Chemotherapy, 2000. Link

-

Sigma-Aldrich. Product Specification: 7,8-Dihydro-1,6-naphthyridin-5(6H)-one (CAS 155058-02-9).Link

-

Zhao, Q., et al. Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. ResearchGate, 2016. Link

-

ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry, 2024. Link

The 7,8-Dihydro-1,6-Naphthyridine Scaffold: A Dual-Modality Technical Guide to GPCR Antagonism and Ion Channel Modulation

Executive Summary

The 7,8-dihydro-1,6-naphthyridine core has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Due to its unique electronic distribution, hydrogen-bonding capabilities, and conformational rigidity, this bicyclic heterocycle can be precisely functionalized to target entirely distinct protein classes.

This technical whitepaper investigates the mechanism of action (MoA) of 7,8-dihydro-1,6-naphthyridine derivatives across two primary pharmacological modalities:

-

G-Protein-Coupled Receptor (GPCR) Antagonism: Specifically, the inhibition of the human Luteinizing Hormone Receptor (hLH-R) by compounds such as BAY-298 [1].

-

Voltage-Gated Ion Channel Modulation: Specifically, the disinactivation of Kv1.1 potassium channels by urea-substituted derivatives [2].

By synthesizing structural biology with field-proven assay methodologies, this guide provides researchers with the theoretical grounding and practical workflows required to evaluate these complex derivatives.

Modality I: GPCR Antagonism (hLH-R)

Mechanism of Action

The human Luteinizing Hormone Receptor (hLH-R) is a critical GPCR involved in sex hormone synthesis. Agonist binding (LH) typically induces a conformational shift that activates the Gαs protein, leading to adenylate cyclase stimulation and subsequent cAMP accumulation.

Derivatives like BAY-298 ((5S)-5-(4-Chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxamide) act as potent, small-molecule antagonists. The naphthyridine core anchors the molecule within the transmembrane domain of the receptor, locking the GPCR in an inactive conformation. This prevents the coupling of Gαs, thereby halting the downstream cAMP-dependent protein kinase A (PKA) signaling cascade responsible for testosterone and estradiol synthesis [1].

Signaling Pathway Visualization

Figure 1: Mechanism of hLH-R signaling blockade by 7,8-dihydro-1,6-naphthyridine antagonists.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

To accurately quantify the antagonistic potency of naphthyridine derivatives, a FRET-based HTRF assay is superior to standard ELISA. Causality: Naphthyridine compounds are highly lipophilic and often exhibit auto-fluorescence. HTRF utilizes a time-delay measurement that completely bypasses transient background fluorescence, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO cells stably expressing recombinant hLH-R into a 384-well plate at 2,000 cells/well. Causality: CHO cells lack endogenous LH receptors, providing a genetically clean background that prevents off-target GPCR cross-talk.

-

Compound Pre-Incubation: Add the naphthyridine derivative (e.g., BAY-298) in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C. Causality: Pre-incubation is critical to allow the lipophilic compound to traverse the membrane and reach thermodynamic equilibrium within the transmembrane binding pocket before agonist challenge.

-

Agonist Challenge: Stimulate cells with recombinant hLH at its predetermined

concentration. Causality: Using the -

Lysis and Detection: Add the HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 1 hour at room temperature.

-

Readout & Self-Validation: Read the plate on a time-resolved fluorometer (e.g., PHERAstar). Validation System: Every plate must include a Z'-factor calculation utilizing a vehicle control (DMSO + hLH) and a baseline control (DMSO only). A Z'-factor > 0.6 validates the assay's integrity.

Modality II: Ion Channel Modulation (Kv1.1)

Mechanism of Action

Beyond GPCRs, specific substitutions on the 7,8-dihydro-1,6-naphthyridine core yield potent modulators of voltage-gated potassium channels. For instance, N-tosyl-2-(3-tosylureido)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxamide (Compound-6) targets the Kv1.1 channel [2].

Rather than physically occluding the pore like traditional blockers (e.g., TEA), these derivatives act as disinactivators . During prolonged depolarization, Kv1.1 undergoes C-type inactivation (a structural collapse of the outer pore). The naphthyridine derivative binds to the channel's extracellular vestibule, stabilizing the open conformation and preventing this inactivation. This mechanism is highly sought after for treating hyperexcitability disorders like epilepsy.

Electrophysiology Workflow Visualization

Figure 2: Automated patch-clamp workflow for evaluating Kv1.1 disinactivation kinetics.

Experimental Protocol: Automated Whole-Cell Patch-Clamp

To capture the transient kinetics of channel inactivation, high-resolution electrophysiology is required. Flux assays cannot resolve the time-dependent nature of disinactivation.

Step-by-Step Methodology:

-

Cell Capture: Suspend HEK293 cells expressing human Kv1.1 and apply them to a planar patch-clamp chip (e.g., QPatch). Apply negative pressure to capture a single cell per recording well.

-

Gigaseal Formation: Increase suction to form a high-resistance seal (>1 GΩ). Causality: A strict >1 GΩ threshold is mandatory. Lower resistance indicates membrane leak, which will artificially skew the delicate tail-current measurements required to observe inactivation.

-

Whole-Cell Access: Apply a brief voltage zap to rupture the membrane patch, allowing the intracellular solution to dialyze into the cell. Causality: Dialysis controls the intracellular ionic environment, preventing current run-down during the prolonged recording session.

-

Voltage Protocol: Hold cells at -80 mV. Apply depolarizing steps to +40 mV for 500 ms. Causality: A prolonged 500 ms pulse is explicitly required to observe the natural decay of the outward potassium current (C-type inactivation).

-

Compound Application & Self-Validation: Perfuse the naphthyridine compound and repeat the voltage protocol. The disinactivator will manifest as a sustained, non-decaying outward current. Validation System: At the end of the recording, perfuse 10 mM Tetraethylammonium (TEA). The complete ablation of the current confirms that the recorded signal was entirely Kv-mediated, validating the compound's specific effect on the channel.

Quantitative Data Presentation

The pharmacological divergence of the 7,8-dihydro-1,6-naphthyridine scaffold is best illustrated by comparing the functional metrics of its leading derivatives.

| Compound Name | Core Scaffold | Primary Target | Modality | Potency ( | Therapeutic Indication |

| BAY-298 | 7,8-dihydro-1,6-naphthyridine | hLH-R (GPCR) | Antagonist | 96 nM (hLH) | Endometriosis, PCOS [1] |

| BAY-899 | 7,8-dihydro-1,6-naphthyridine | hLH-R (GPCR) | Antagonist | 19 nM (hLH) | Uterine Fibroids [1] |

| Compound-6 | 7,8-dihydro-1,6-naphthyridine | Kv1.1 (Ion Channel) | Disinactivator | ~0.8 µM | Epilepsy, Neuropathic Pain[2] |

Table 1: Pharmacological profiling of distinct 7,8-dihydro-1,6-naphthyridine derivatives.

Conclusion

The 7,8-dihydro-1,6-naphthyridine moiety is not merely a structural placeholder; it is a dynamic pharmacophore capable of penetrating complex binding pockets in both transmembrane GPCRs and voltage-gated ion channels. By employing rigorous, self-validating experimental designs—such as HTRF for lipophilic GPCR antagonists and high-resistance patch-clamping for kinetic channel modulators—researchers can accurately harness the therapeutic potential of this privileged scaffold.

References

-

Wortmann, L., et al. "Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo." Journal of Medicinal Chemistry, 2019.[Link]

-

Wulff, H., et al. "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery, 2009.[Link]

Methodological & Application

High-Fidelity Synthesis of Substituted 7,8-Dihydro-1,6-Naphthyridine Scaffolds

Executive Summary

The 7,8-dihydro-1,6-naphthyridine scaffold, particularly its 5(6H)-one (lactam) derivative, represents a privileged pharmacophore in modern drug discovery.[1] Unlike its fully aromatic counterpart, the partially saturated B-ring offers unique vectorality for substituent placement, crucial for optimizing binding kinetics in PDE4 inhibitors , FGFR4 kinase inhibitors , and RORγt inverse agonists .[1]

This guide moves beyond generic heterocyclic chemistry, providing three distinct, field-validated protocols for constructing this scaffold. We prioritize methods that allow for late-stage functionalization (LSF) , enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Core Strategic Approaches

-

Method A (The Enaminone Annulation): Best for accessing 8-acyl-7-alkyl-5-oxo derivatives. High throughput compatible.

-

Method B (The Nitrile Cascade): Best for 5,7-dione scaffolds requiring high substitution diversity via ditriflate intermediates.[1]

-

Method C (The Vinylpyridine Cyclization): Best for asymmetric synthesis and accessing the 5,6,7,8-tetrahydro core via a dihydro intermediate.[1]

Strategic Retrosynthesis & Logic

To successfully synthesize 7,8-dihydro-1,6-naphthyridines, one must visualize the B-ring formation as the primary disconnection point. The stability of the pyridine A-ring allows for harsh cyclization conditions that might otherwise degrade less robust heterocycles.

Figure 1: Retrosynthetic analysis showing three distinct pathways to the dihydro-naphthyridine core.

Protocol A: The Enaminone Annulation

Best For: Creating 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones.[2][3] Mechanism: Nucleophilic attack of the enaminone nitrogen on the acid chloride, followed by base-mediated intramolecular cyclization displacing the 2-chloro substituent.

Reagents & Equipment[1][4]

-

Substrate: 2-Chloronicotinoyl chloride (freshly prepared or commercial).

-

Partner: Enaminone (prepared from amine + diketone/alkyne).[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

-

Solvent: Anhydrous THF or DMF (DMF is preferred for the cyclization step).[1]

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous).[1]

Step-by-Step Methodology

-

N-Acylation (Formation of Intermediate):

-

Dissolve the enaminone (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous THF at 0°C.

-

Add 2-Chloronicotinoyl chloride (1.1 equiv) dropwise.

-

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the enaminone.

-

Checkpoint: Isolate the N-acylated intermediate via aqueous workup (EtOAc extraction) if unstable, or proceed directly (one-pot) if the intermediate is known to be stable.

-

-

Cyclization (Ring Closure):

-

Dissolve the N-acylated intermediate in anhydrous DMF (0.1 M concentration).

-

Cool to 0°C and carefully add NaH (2.5 equiv). Caution: Hydrogen gas evolution.

-

Allow the mixture to warm to RT, then heat to 80–100°C for 4–6 hours.

-

Mechanistic Note: The NaH deprotonates the amide nitrogen and the alpha-carbon of the enaminone, facilitating the SNAr displacement of the 2-chloro group.

-

-

Workup & Purification:

Typical Yield: 60–85% Key Reference: J. Org. Chem. 2024, 89, 10912–10918 (Adapted from general 1,6-naphthyridine strategies).[1]

Protocol B: The Nitrile-Driven Cascade (High Diversity)

Best For: Generating 1,6-naphthyridine-5,7-diones which are precursors to "ditriflates" for high-throughput library synthesis. Mechanism: SNAr of a nitrile anion on a 2-chloronicotinate, followed by hydration of the nitrile and cyclization.[4]

Experimental Workflow

| Step | Reagent | Conditions | Critical Observation |

| 1. SNAr | 2-Chloronicotinic ester + R-CH₂-CN | KHMDS or LiHMDS (2.2 equiv), THF, -78°C to RT | Deep color change often indicates anion formation. |

| 2. Hydration | Ghaffar-Parkins Catalyst (Pt) or H₂SO₄ | EtOH/H₂O, Reflux | Converts nitrile to amide. |

| 3.[1] Cyclization | Base (e.g., NaOEt) | EtOH, Reflux | Forms the 5,7-dione (precipitates often).[1] |

| 4. Activation | Tf₂O (Triflic Anhydride) | DIPEA, DCM, -78°C | Forms the 5,7-ditriflate .[1] Handle rapidly. |

Detailed Protocol for Step 4 (Ditriflate Formation)

-

Context: The 5,7-dione is stable but unreactive. Converting it to the ditriflate creates a "electrophilic canvas" for sequential functionalization.

-

Suspend the 1,6-naphthyridine-5,7-dione (1.0 mmol) in anhydrous DCM (10 mL).

-

Add DIPEA (4.0 mmol) and cool to -78°C.

-

Add Tf₂O (2.5 mmol) dropwise.[1] The solution should clarify.

-

Stir at 0°C for 1 hour.

-

Critical: Perform a rapid aqueous wash (cold NaHCO3), dry over Na2SO4, and concentrate.[1] Do not store. Use immediately for cross-coupling (Suzuki/Sonogashira) or SNAr.[1]

Data Interpretation:

-

C5 vs C7 Selectivity: The C5-triflate is typically more reactive towards SNAr due to the para-relationship with the pyridine nitrogen (N1).

Protocol C: Asymmetric Assembly (The TAK-828F Route)

Best For: Enantioselective synthesis of 5,6,7,8-tetrahydro derivatives via a 7,8-dihydro intermediate .[1] Source: J. Org.[5] Chem. 2020, 85, 15, 9844–9856.

This route is chemically elegant because it uses ethylene gas as a carbon source and ammonia for cyclization.

Figure 2: The "Ammonia-Mediated" cyclization pathway yielding the dihydro core.[6]

Procedure

-

Vinylation: React 2-chloronicotinic ketone with ethylene gas (atmospheric or slight pressure) using a Pd catalyst to generate the 2-vinyl-3-acylpyridine.

-

Cyclization:

-

Charge a pressure vessel with the 2-vinyl-3-acylpyridine and dry MeOH.

-

Pressurize with NH3 (0.3 MPa) or use saturated NH3/MeOH.[1]

-

Heat to 60°C for 6 hours.

-

Result: This directly yields the 7,8-dihydro-1,6-naphthyridine (often as the 5-carboxamide if starting from specific precursors).

-

-

Reduction (Optional): If the fully saturated tetrahydro system is desired, perform transfer hydrogenation using a Ruthenium catalyst (e.g., Ru-TsDPEN) and formic acid.[1]

Critical Characterization Data

When validating your synthesized scaffold, look for these diagnostic NMR signals.

| Position | 1H NMR Shift (ppm) | Multiplicity | Diagnostic Note |

| H2 (Pyridine) | 8.40 – 8.60 | Doublet | Characteristic of alpha-proton in pyridine ring. |

| H3/H4 | 7.20 – 8.10 | Multiplet | Aromatic region; coupling depends on substitution. |

| H7/H8 (Dihydro) | 2.80 – 3.50 | Triplet/Multiplet | Critical: If these are ~7-8 ppm, you have oxidized to the fully aromatic naphthyridine.[1] If ~3 ppm, you have the desired dihydro/lactam species.[1] |

| NH (Lactam) | 10.5 – 12.0 | Broad Singlet | Confirms the 5(6H)-one tautomer over the 5-hydroxy form. |

Troubleshooting & Expert Notes

-

Oxidation Risk: The 7,8-dihydro-1,6-naphthyridine core (without the 5-one) is prone to aromatization to the 1,6-naphthyridine upon exposure to air/silica.

-

Solution: Store under argon. If purification is needed, use neutral alumina instead of acidic silica, or add 1% Et3N to the eluent.[1]

-

-

Regioselectivity in SNAr (Method B): When reacting the ditriflate, the C5 position reacts first with nucleophiles (amines/thiols) due to electronic activation by N1.[1] The C7 position requires forcing conditions or a second catalytic cycle.

-

Moisture Sensitivity: 2-Chloronicotinoyl chlorides (Method A) hydrolyze rapidly. Always titrate or use immediately after formation with SOCl2.

References

-

Shimkin, K. W., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates."[1] The Journal of Organic Chemistry, 2024, 89, 10912–10918. [1]

-

Kawai, H., et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F."[1] The Journal of Organic Chemistry, 2020, 85, 15, 9844–9856.[1] [1]

-

Hernández-Vázquez, E., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 2023.[7][6][8][9][10]

-

European Patent EP2380890A1. "New 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives as PDE4 inhibitors." 2010.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: Strategic Functionalization of the 7,8-Dihydro-1,6-naphthyridine Scaffold

Introduction: The 7,8-Dihydro-1,6-naphthyridine Core - A Scaffold of Emerging Importance

The 7,8-dihydro-1,6-naphthyridine motif is a privileged heterocyclic scaffold that occupies a unique space in medicinal chemistry. As a partially saturated derivative of the fully aromatic 1,6-naphthyridine, it combines the structural rigidity and hydrogen bonding capabilities of the pyridine ring with the conformational flexibility and stereogenic potential of the dihydropyridine moiety. This distinct topology makes it an attractive core for developing novel therapeutics, particularly as mimics of peptide turns or as frameworks for exploring new regions of chemical space. Derivatives of the broader naphthyridine family have demonstrated significant biological activities, including the inhibition of HIV integrase and various kinases, underscoring the therapeutic potential of this heterocyclic class[1][2].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 7,8-dihydro-1,6-naphthyridine ring system. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to enable the rational design and synthesis of diverse compound libraries based on this versatile scaffold.

Strategic Overview: Two Core Functionalization Philosophies

The functionalization of the 7,8-dihydro-1,6-naphthyridine scaffold can be approached through two primary strategies, each with distinct advantages and considerations. The choice of strategy will depend on the desired final structure, the availability of starting materials, and the tolerance of existing functional groups.

-

Strategy A: Aromatization Followed by Cross-Coupling. This robust, two-stage approach leverages the well-established and highly versatile chemistry of fully aromatic 1,6-naphthyridines. It involves an initial oxidation of the dihydro-scaffold to the corresponding naphthyridine, followed by functionalization via powerful palladium-catalyzed cross-coupling reactions. This method is ideal for accessing analogues with substitutions on the pyridinone portion of the molecule (C5 and C7 positions).

-

Strategy B: Direct Functionalization of the Dihydro-Scaffold. This approach targets the modification of the intact 7,8-dihydro-1,6-naphthyridine ring. While methodologically more challenging due to the nuanced reactivity of the dihydropyridine ring, it offers direct access to compounds with unique three-dimensional structures. Key transformations include N-alkylation/acylation at the N6 position and C-H functionalization or halogenation-coupling sequences at the C5, C7, or C8 positions.

Caption: Core functionalization strategies for the 7,8-dihydro-1,6-naphthyridine scaffold.

Strategy A: Aromatization and Subsequent Cross-Coupling

This strategy is arguably the most reliable for achieving diverse substitutions at the C5 and C7 positions. The logic is straightforward: convert the dihydropyridine ring into a stable aromatic pyridine, which then serves as a robust platform for modern cross-coupling chemistry. A recent breakthrough in the functionalization of 1,6-naphthyridine-5,7-diones via bench-stable ditriflate intermediates provides a powerful toolkit for this approach[2].

Protocol 1: Oxidation to Aromatic 1,6-Naphthyridinone

Rationale: The dihydropyridine ring is susceptible to oxidation to form the more thermodynamically stable aromatic pyridine system. Mild oxidizing agents are typically sufficient to effect this transformation without compromising other functional groups. Manganese dioxide (MnO₂) is a common and effective choice for this type of dehydrogenation.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add the 7,8-dihydro-1,6-naphthyridin-5(6H)-one starting material (1.0 equiv).

-

Solvent: Suspend the starting material in a suitable inert solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).

-

Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 equiv) to the suspension. The use of a significant excess of freshly activated MnO₂ is crucial for driving the reaction to completion.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1,6-naphthyridin-5(6H)-one can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

Protocol 2: Ditriflation and Regioselective Cross-Coupling

Rationale: The hydroxyl groups of the tautomeric 1,6-naphthyridine-5,7-diol are poor leaving groups. Conversion to triflates transforms them into excellent leaving groups for palladium-catalyzed cross-coupling reactions. The C5 and C7 positions of the resulting ditriflate exhibit differential reactivity, allowing for sequential and regioselective functionalization[2].

Sources

Application Note: 7,8-Dihydro-1,6-naphthyridine in the Development of Inhaled PDE4 Inhibitors

[1]

Executive Summary

Phosphodiesterase 4 (PDE4) remains a validated but challenging target for chronic obstructive pulmonary disease (COPD) and asthma. While oral inhibitors like Roflumilast demonstrate efficacy, they are plagued by systemic side effects (nausea, emesis) due to PDE4 inhibition in the central nervous system.[1]

The 7,8-dihydro-1,6-naphthyridine scaffold (specifically the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one core) represents a breakthrough in "soft drug" design. This scaffold allows for high potency (sub-nanomolar IC₅₀) and tunable physicochemical properties suitable for inhaled delivery, minimizing systemic exposure while maximizing lung retention.

Scientific Background & Mechanism

PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP) into AMP.[2][3] In inflammatory cells (neutrophils, macrophages), elevated cAMP suppresses the release of pro-inflammatory cytokines (TNF-α, IL-17).

-

The Challenge: The PDE4 active site is highly conserved. Achieving isoform selectivity (PDE4B vs. PDE4D) is difficult.

-

The Solution: The 7,8-dihydro-1,6-naphthyridine core acts as a rigid template that positions substituents to interact simultaneously with the metal-binding pocket (M-pocket) and the solvent-filled pocket (S-pocket) . This dual-occupancy strategy significantly increases potency and residence time.

Mechanism of Action Diagram

The following diagram illustrates the signaling cascade and the intervention point of the naphthyridine inhibitor.

Figure 1: Mechanism of Action. The inhibitor prevents cAMP hydrolysis, maintaining high intracellular cAMP levels which suppress cytokine release via PKA signaling.

Chemical Synthesis Protocol

Objective: Synthesis of the core scaffold 4-amino-1-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

This protocol utilizes a convergent strategy involving a Suzuki coupling followed by an intramolecular cyclization. This route is preferred for its scalability and ability to introduce diverse substituents at the C-3 position.

Materials

-

Starting Material: 4-Chloro-N-methyl-2-(vinyl)nicotinamide

-

Reagents: Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (TEA), Acetonitrile (MeCN).

-

Equipment: High-pressure reaction vial or reflux condenser, Flash Chromatography system.

Step-by-Step Methodology

-

Preparation of the Vinyl-Nicotinamide Precursor:

-

Begin with 2,4-dichloro-N-methylnicotinamide.

-

Perform a Stille coupling or Suzuki coupling with a vinylboronate ester to install the vinyl group at the C-2 position.

-

Note: Ensure the C-4 chlorine remains intact for the subsequent cyclization.

-

-

Heck-Type Cyclization (The Critical Step):

-

Dissolve the 4-chloro-2-vinylnicotinamide intermediate (1.0 eq) in anhydrous MeCN (0.1 M).

-

Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

-

Add TEA (2.5 eq) as the base.

-

Reaction: Heat the mixture to 80°C under an argon atmosphere for 12–16 hours. The intramolecular Heck reaction closes the ring to form the naphthyridinone skeleton.

-

Checkpoint: Monitor by LC-MS.[4] The target mass [M+H] should correspond to the dechlorinated, cyclized product.

-

-

Functionalization (Introduction of the 4-Amino Group):

-

The resulting scaffold often yields the 5-oxo derivative. To install the 4-amino group (critical for PDE4 metal binding), a nitration/reduction sequence or direct displacement (if a leaving group is designed at C-4) is used.

-

Alternative: Use 4-amino-2-chloronicotinamide derivatives in the initial step to carry the amine through the synthesis.

-

-

Purification:

-

Concentrate the reaction mixture.

-

Purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).

-

Recrystallize from Ethanol/Water to achieve >98% purity (HPLC).

-

Synthesis Workflow Diagram

Figure 2: Synthetic route to the target scaffold.

Biological Evaluation Protocols

To validate the efficacy of the synthesized compounds, a cascade of assays is required: from enzymatic potency to cellular anti-inflammatory activity.

Protocol A: In Vitro PDE4 Enzymatic Assay (TR-FRET)

This assay determines the IC₅₀ of the compound against recombinant human PDE4B/PDE4D.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). PDE4 hydrolyzes fluorescent cAMP. The product (AMP) is detected by a specific antibody labeled with a donor fluorophore, while the substrate (cAMP) is labeled with an acceptor. Inhibition prevents hydrolysis, maintaining the FRET signal (or disrupting it, depending on the specific kit architecture).

Procedure:

-

Enzyme Prep: Dilute human recombinant PDE4B1 (e.g., from BPS Bioscience) in assay buffer (50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 0.5 mM EGTA).

-

Compound Addition: Dispense 100 nL of test compound (in DMSO) into 384-well low-volume plates.

-

Reaction: Add 5 µL of enzyme solution. Incubate for 15 min at RT.

-

Substrate: Add 5 µL of FAM-cAMP substrate (200 nM final).

-

Incubation: Incubate for 60 min at RT.

-

Detection: Add 10 µL of IMAP binding reagent (Molecular Devices). Read fluorescence polarization or TR-FRET signal.

-

Analysis: Fit data to a 4-parameter logistic equation to calculate IC₅₀.

Protocol B: PBMC TNF-α Release Assay (Cellular Potency)

Since PDE4 is an intracellular target, cellular penetration is critical. This assay measures the functional inhibition of cytokine release.[5]

Procedure:

-

Cell Isolation: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density centrifugation.

-

Plating: Resuspend cells in RPMI-1640 + 10% FBS. Plate 100,000 cells/well in 96-well plates.

-

Treatment: Add test compounds (serial dilutions) and incubate for 1 hour at 37°C.

-

Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1–10 ng/mL) to stimulate TNF-α production. Incubate for 18–24 hours.

-

Harvest: Centrifuge plates; collect supernatant.

-

Quantification: Measure TNF-α levels using a commercial HTRF or ELISA kit.

-

Data: Calculate IC₅₀ based on percent inhibition relative to DMSO (0%) and fully inhibited controls (100%).

Data Summary Table: Typical Values for Naphthyridine Inhibitors

| Compound ID | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | PBMC TNF-α IC₅₀ (nM) | Solubility (µg/mL) |

| Ref (Roflumilast) | 0.5 | 0.5 | 3.0 | >100 |

| Naphthyridine-1 | 0.05 | 0.08 | 0.9 | 5.0 (Low) |

| Naphthyridine-2 | 0.02 | 0.03 | 0.4 | 2.5 (Low) |

*Note: Low solubility is often a design feature for inhaled drugs to enhance lung retention (slow dissolution).[5]

Structural Biology & Optimization (SAR)

The 7,8-dihydro-1,6-naphthyridine scaffold is unique because it provides a planar, rigid core that fits snugly into the PDE4 active site.

-

Metal Binding: The 4-amino and 5-oxo groups form a bidentate chelation complex with the Magnesium/Zinc ions in the catalytic site. This is the primary driver of the sub-nanomolar potency.

-

Solvent Pocket: Substituents at the N-6 or C-7 positions extend into the solvent-filled pocket (S-pocket). This area tolerates bulky, lipophilic groups (e.g., substituted phenyls or cycloalkyls), which can be tuned to adjust solubility and metabolic stability.

Optimization Tip: To maximize the "inhaled profile," incorporate groups that increase lipophilicity or crystalline stability (e.g., fluorination) to reduce rapid systemic absorption, thereby localizing the drug in the lung tissue.

References

-

Roberts, R. S., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure–Activity Relationships.[6] Journal of Medicinal Chemistry.[7][8][9] [Link][7]

-

Takeda Pharmaceutical Company. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry. [Link]

-

BPS Bioscience. PDE4B1 Assay Kit Protocol.[Link]

-

Frontiers in Pharmacology. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases.[Link]

Sources

- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The 7,8-Dihydro-1,6-naphthyridine Scaffold in Neurological Disorder Research

Executive Summary

The 7,8-dihydro-1,6-naphthyridine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its structural rigidity, capacity for hydrogen bonding, and physicochemical similarity to purine bases make it an ideal template for designing inhibitors of Phosphodiesterases (PDEs) and Kinases .

This guide details the application of this scaffold in developing therapeutics for Alzheimer’s Disease (AD) , Depression , and Epilepsy . We provide a validated workflow covering the rational design, chemical synthesis, and biological evaluation of these derivatives.

Mechanism of Action & Therapeutic Logic[1]

The Neuro-Pharmacophore Hypothesis

The 1,6-naphthyridine core serves as a bioisostere for the quinoline and isoquinoline rings found in many classic CNS drugs. The partial saturation at the 7,8-positions (yielding the 7,8-dihydro system) introduces specific stereochemical vectors that enhance binding selectivity.

Key Molecular Targets:

-

Phosphodiesterase 4 (PDE4): Inhibition prevents the hydrolysis of cAMP.[1] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element Binding protein (CREB).

-

Phosphodiesterase 5 (PDE5): Inhibition prevents cGMP hydrolysis.[2] Elevated cGMP activates Protein Kinase G (PKG), also leading to CREB phosphorylation.

-

Result: Phosphorylated CREB (pCREB) triggers the transcription of Brain-Derived Neurotrophic Factor (BDNF) and other immediate-early genes essential for Long-Term Potentiation (LTP) and memory consolidation.

Signaling Pathway Visualization

The following diagram illustrates how 7,8-dihydro-1,6-naphthyridine derivatives (as PDE inhibitors) intervene in the memory consolidation pathway.

Figure 1: Mechanism of Action for PDE inhibition by naphthyridine derivatives leading to cognitive enhancement.

Chemical Synthesis Protocol

Objective: Access the core 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold, a versatile precursor for CNS-active library generation.

Synthesis Strategy (The "Enaminone Route")

This method is preferred for its operational simplicity and ability to introduce diversity at the 8-position (R-group) early in the synthesis.

Reagents:

-

Starting Material A: 2-Chloronicotinoyl chloride (Commercial).

-

Starting Material B: Enaminones (Derived from corresponding methyl ketones).

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK).

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol:

-

N-Acylation:

-

Dissolve the enaminone (1.0 eq) in anhydrous THF under

atmosphere. -

Add triethylamine (1.2 eq) and cool to 0°C.

-

Dropwise add 2-chloronicotinoyl chloride (1.1 eq) dissolved in THF.

-

Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Outcome: Formation of the N-acylated intermediate.[3]

-

-

Cyclization (Ring Closure):

-

Isolate the intermediate or use the crude mixture (if clean).

-

Dissolve in DMF and add NaH (2.0 eq, 60% dispersion in oil) slowly at 0°C.

-

Heat the mixture to 80°C for 6–12 hours.

-

Critical Step: The intramolecular nucleophilic aromatic substitution (

) displaces the 2-chloro group, forming the B-ring.

-

-

Work-up & Purification:

-

Quench with ice water. Adjust pH to ~7 with 1M HCl.

-

Extract with DCM (

). Dry over -

Purify via flash column chromatography (SiO2, MeOH/DCM gradient).

-

Yield: Typically 60–80% of the 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivative.

-

Biological Evaluation Protocols

In Vitro Target Engagement (PDE5 Inhibition Assay)

Purpose: Determine the

Materials:

-

Recombinant human PDE5A enzyme.

-

Substrate:

-cGMP or Fluorescent cGMP derivative (IMAP technology). -

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM

.

Protocol:

-

Preparation: Dilute test compounds in DMSO (final concentration <1%). Prepare serial dilutions (e.g., 10

M to 0.1 nM). -

Incubation: Mix enzyme, buffer, and test compound in a 96-well plate. Incubate for 15 mins at RT.

-

Reaction Start: Add substrate (

-cGMP). Incubate for 60 mins at 30°C. -